

Differences in the spectrum of activity between SR 142948 and SR 48692

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A Comparative Guide to the Spectrum of Activity of SR 142948 and SR 48692

Introduction

SR 142948 and SR 48692 are potent, orally active, non-peptide antagonists of the neurotensin (NT) receptors.[1][2][3] While both compounds are structurally related and target the neurotensin system, they exhibit significant differences in their spectrum of activity.[1][4] SR 48692 was the first non-peptide antagonist developed for the neurotensin receptor 1 (NTS1) and is selective for this subtype.[2] SR 142948A, a subsequent development, demonstrates a broader spectrum of activity, likely through its interaction with multiple neurotensin receptor subtypes.[1][5] This guide provides an objective comparison of their pharmacological profiles, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.

Pharmacological Profile: A Quantitative Comparison

The primary difference in the pharmacological profiles of **SR 142948** and SR 48692 lies in their binding affinities and functional potencies at neurotensin receptors. **SR 142948** generally exhibits higher affinity and potency across various assays.

Table 1: Comparative Binding Affinities of **SR 142948** and SR 48692



Compound	Preparation	Radioligand	Affinity (IC50 / Kı / Ke)	Reference(s)
SR 142948	h-NTR1-CHO cells	[¹²⁵ I-Tyr³]NT	1.19 nM (IC50)	[6][7]
HT-29 cells	[125I-Tyr3]NT	0.32 nM (IC50)	[6][7][8]	_
Adult Rat Brain	[125I-Tyr3]NT	3.96 nM (IC50)	[6][7]	_
General	-	< 10 nM (K _i)		_
Rat Brain	[³ H]SR 142948A	Binds to NTS1 & NTS2	[9]	_
SR 48692	HT-29 cells	[125]-neurotensin	15.3 nM (IC50)	[10]
N1E115 cells	[125]-neurotensin	20.4 nM (IC50)	[10]	_
Guinea Pig Brain	¹²⁵ I-labeled NT	0.99 nM (IC50)	[3]	_
NCI-H209 cells	[¹²⁵ I]-NT	200 nM (IC50)	[11]	_
NTS1 Receptor	-	36 nM (K _e)	[10]	_
NTS1 vs NTS2	-	Selective for NTS1	[10][12]	_

Table 2: Comparative Functional Antagonism of SR 142948 and SR 48692



Compound	Assay	Cell Line	Potency (IC ₅₀ / pA ₂)	Reference(s)
SR 142948	Inositol Monophosphate Formation	HT-29 cells	3.9 nM (IC₅o)	[1][6][7]
Intracellular Ca ²⁺ Mobilization	h-NTR1-CHO cells	Antagonizes NT- induced effects	[1][6]	
Prostacyclin Production	HUVEC	17 nM (IC50)	[13]	
SR 48692	Intracellular Ca ²⁺ Mobilization	HT-29 cells	8.13 (pA ₂)	[3][14]
Intracellular Ca ²⁺ Mobilization	NCI-H209 cells	Antagonizes at 5 μΜ	[11]	
Prostacyclin Production	HUVEC	86 nM (IC50)	[13]	

In Vivo Activity: Delineating the Spectrum

The most striking differences between the two antagonists are observed in in vivo models. **SR 142948** antagonizes a wider range of neurotensin-mediated effects compared to SR 48692, which fails to block certain central actions of neurotensin. This suggests the involvement of different neurotensin receptor subtypes in these effects.[1][15]

Table 3: Comparative In Vivo Effects of SR 142948 and SR 48692



Effect	SR 142948	SR 48692	Reference(s)
NT-Induced Turning Behavior	Inhibits (0.04-0.64 mg/kg, p.o.)	Inhibits (80 μg/kg, i.p. or p.o.)	[1][3][14]
NT-Induced Hypothermia	Blocks	Inactive	[1][12][15]
NT-Induced Analgesia	Blocks	Inactive	[1][12][15]
NT-Evoked ACh Release (Striatum)	Completely antagonizes (0.1 mg/kg, i.p.)	-	[1]
NT-Evoked Dopamine Release (VTA)	Unable to modify	No effect on NT- stimulated DA efflux	[1][16]
Cardiovascular Effects	Potent antagonist (μg/kg range)	Less potent antagonist (mg/kg range)	[13]
Duration of Action	Longer duration	Shorter duration	[7]

Experimental Protocols Radioligand Binding Assay (Competitive Inhibition)

- Preparation of Membranes: Tissues (e.g., adult rat brain) or cells (e.g., HT-29) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer to a final protein concentration of 100-200 μg/mL.
- Assay Incubation: Membrane preparations are incubated in a final volume of 250 μL of assay buffer containing a fixed concentration of radioligand (e.g., 0.1 nM [¹²⁵I]-neurotensin) and varying concentrations of the competitor (**SR 142948** or SR 48692). Non-specific binding is determined in the presence of a high concentration of unlabeled neurotensin (e.g., 1 μM).
- Termination and Filtration: Incubation is carried out at room temperature for 60 minutes and terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer containing 0.5% polyethyleneimine.



- Washing: Filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
- Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
- Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the competition curves.

Inositol Phosphate (IP) Formation Assay

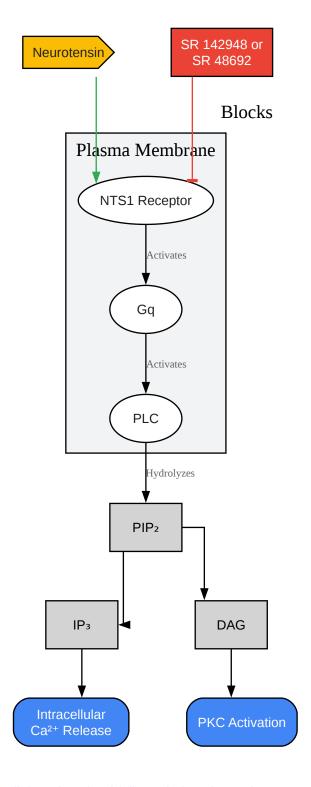
- Cell Culture and Labeling: Cells (e.g., HT-29) are plated and grown to near confluence. They are then incubated overnight in a medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.
- Pre-incubation: Cells are washed and pre-incubated in a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphates (IP1).
- Antagonist Treatment: Cells are incubated with various concentrations of the antagonist (SR 142948 or SR 48692) for a defined period (e.g., 15 minutes).
- Agonist Stimulation: Neurotensin is added to a final concentration (e.g., 100 nM) and incubated for 30-60 minutes to stimulate IP production.
- Extraction: The reaction is stopped by adding a cold acid (e.g., perchloric acid). The cells are scraped and the mixture is neutralized.
- Purification and Quantification: The accumulated [³H]-inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns). The radioactivity corresponding to the IP fraction is quantified by liquid scintillation counting.
- Data Analysis: IC₅₀ values are determined by plotting the percentage inhibition of the neurotensin-stimulated response against the concentration of the antagonist.

Signaling Pathways and Mechanism of Action

Both **SR 142948** and SR 48692 act as inverse agonists at the NTS1 receptor, which primarily couples to $G\alpha q/11$ proteins.[8] Activation of this pathway leads to the stimulation of



Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC). The antagonists block these downstream effects by stabilizing an inactive conformation of the receptor.

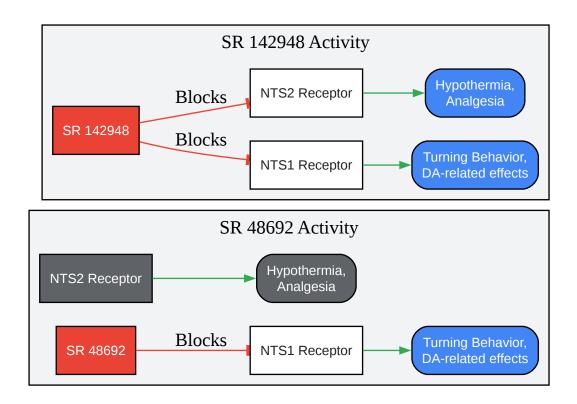


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Caption: NTS1 receptor signaling pathway and antagonist inhibition.

The broader activity of **SR 142948** is attributed to its ability to antagonize not only the NTS1 receptor but also the NTS2 receptor, which is insensitive to SR 48692.[1][9] Effects such as hypothermia and analgesia are thought to be mediated by NTS2 or another SR 48692-insensitive receptor subtype.[12][15]



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Caption: Differential receptor subtype antagonism by SR 48692 and SR 142948.

Conclusion

SR 142948 and SR 48692 are invaluable tools for investigating the neurotensin system, but they are not interchangeable. SR 48692 serves as a selective antagonist for the NTS1 receptor.[10] In contrast, SR 142948 is a more potent and non-selective antagonist, inhibiting both NTS1 and NTS2 receptors, and consequently, a wider array of neurotensin's physiological effects.[1][5][9] The key distinction is the ability of SR 142948, and the inability of SR 48692, to block neurotensin-induced hypothermia and analgesia.[1][15] This differential activity spectrum makes these compounds a powerful pair for dissecting the specific roles of neurotensin



receptor subtypes in various physiological and pathological processes.[13] Researchers should carefully consider these differences when designing experiments to probe the complex functions of neurotensin.

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